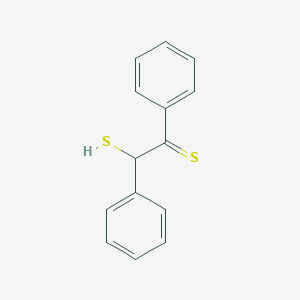
1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C5H12N2O2S. It is a derivative of piperazine, featuring a methylsulfonyl group attached to the nitrogen atom of the piperazine ring and a trifluoroacetate group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)piperazine can be synthesized through the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields 1-(Methylsulfonyl)piperazine as a white crystalline solid .
Industrial Production Methods: Industrial production of 1-(Methylsulfonyl)piperazine involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is employed in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Methanesulfonyl)piperazine: Similar structure but lacks the trifluoroacetate group.
N-Methylpiperazine: Lacks the sulfonyl group.
Piperazine: The parent compound without any substituents
Uniqueness: 1-(Methylsulfonyl)piperazine 2,2,2-trifluoroacetate is unique due to the presence of both the methylsulfonyl and trifluoroacetate groups. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H13F3N2O4S |
|---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
1-methylsulfonylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2O2S.C2HF3O2/c1-10(8,9)7-4-2-6-3-5-7;3-2(4,5)1(6)7/h6H,2-5H2,1H3;(H,6,7) |
InChI Key |
FIQCXGDQQCBSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCNCC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B8628956.png)





![6-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]hexanoic acid](/img/structure/B8628988.png)


![(alphaS,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; [S-(R*,S*)]-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol](/img/structure/B8629013.png)


